molecular formula C17H16N4O2 B10987898 3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10987898
M. Wt: 308.33 g/mol
InChI Key: APOULSHZDQMCQU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient and scalable catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols can be used under conditions like heating or the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide
  • 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(4-methoxyphenyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Uniqueness

3-(4-methoxyphenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group at the 2-position of the pyrazole ring can significantly influence its binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-21-15(17(22)19-16-5-3-4-10-18-16)11-14(20-21)12-6-8-13(23-2)9-7-12/h3-11H,1-2H3,(H,18,19,22)

InChI Key

APOULSHZDQMCQU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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